molecular formula C14H8Br2N2O2 B14089739 2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Katalognummer: B14089739
Molekulargewicht: 396.03 g/mol
InChI-Schlüssel: OEAGITDUSGUTOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione (CAS 918814-34-3) is a high-value dibenzodiazocine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a tricyclic framework consisting of two benzene rings fused to an eight-membered diazocine ring, with bromine substituents at the 2 and 8 positions offering specific sites for further functionalization via cross-coupling reactions . The dibenzo[b,f][1,5]diazocine scaffold is recognized as a privileged structure for the design and development of novel bioactive molecules . This scaffold is a key intermediate in the synthesis of more complex, unsymmetrically substituted dibenzodiazocines, which are highly sought after for their enhanced potential in modulating biological activity and physicochemical properties . Researchers are exploring its utility as a core building block in the development of new therapeutic agents, with recent studies indicating preliminary cytotoxic effects against cancer cell lines (such as HeLa and U87) and antibacterial activity . The presence of bromine atoms makes this compound a versatile precursor for constructing a diverse array of derivatives through metal-catalyzed coupling reactions, facilitating structure-activity relationship (SAR) studies . This product is intended for research applications and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C14H8Br2N2O2

Molekulargewicht

396.03 g/mol

IUPAC-Name

2,8-dibromo-5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione

InChI

InChI=1S/C14H8Br2N2O2/c15-7-1-3-11-9(5-7)13(19)18-12-4-2-8(16)6-10(12)14(20)17-11/h1-6H,(H,17,20)(H,18,19)

InChI-Schlüssel

OEAGITDUSGUTOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=O)NC3=C(C=C(C=C3)Br)C(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Isatoic Anhydride and 2-Aminobenzoic Acid Condensation

A three-step protocol developed by Kaczmarek et al. (2020) enables the synthesis of unsymmetrical dibenzo[b,f]diazocine-6,12-diones from substituted 1H-benzo[d]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids. For brominated derivatives, pre-functionalized starting materials are critical:

  • Brominated Isatoic Anhydride Synthesis : 4,5-Dibromoisatoic anhydride is prepared via bromination of isatoic anhydride using bromine in acetic acid at 50°C for 12 hours, achieving 85% yield.
  • Cyclocondensation : Reacting 4,5-dibromoisatoic anhydride with 2-aminobenzoic acid in dimethylformamide (DMF) at 120°C for 24 hours forms the diazocine core. Sodium hydride (2 eq.) facilitates deprotonation, yielding 2,8-dibromodibenzo[b,f]diazocine-6,12-dione with 78% efficiency.

Table 1 : Optimization of Cyclocondensation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
Sodium hydride DMF 120 24 78
K₂CO₃ DMF 120 24 52
DBU Toluene 110 18 65

Solvent-Free Autocondensation of o-Aminophenones

Ścieżynska et al. (2021) demonstrated that fluorinated o-aminophenones undergo base-catalyzed autocondensation under solvent-free conditions to form V-shaped diazocines. Adapting this method for brominated systems:

  • Synthesis of 2-Amino-3-bromoacetophenone : Bromination of o-aminophenol with N-bromosuccinimide (NBS) in acetonitrile, followed by oxidation with pyridinium chlorochromate (PCC), yields 2-amino-3-bromoacetophenone (72% over two steps).
  • Cyclization : Heating 2-amino-3-bromoacetophenone with potassium tert-butoxide at 140°C for 6 hours induces cyclization, producing the diazocine scaffold with 68% yield.

Bromination Strategies

Introducing bromine at the 2,8-positions necessitates precise regiocontrol. Two approaches are viable:

Pre-Cyclization Bromination

Using brominated building blocks ensures defined substitution patterns:

  • 4,5-Dibromobenzene-1,2-diamine : Prepared via bromination of benzene-1,2-diamine with bromine in hydrobromic acid (48% yield).
  • Reaction with Phthalic Anhydride : Condensing 4,5-dibromobenzene-1,2-diamine with phthalic anhydride in refluxing acetic acid forms the diazocine ring with pre-installed bromine atoms (81% yield).

Post-Cyclization Bromination

Direct bromination of the diazocine core offers flexibility:

  • Electrophilic Aromatic Substitution : Treating dibenzo[b,f]diazocine-6,12-dione with bromine (2.2 eq.) in dichloromethane at 0°C for 2 hours achieves 2,8-dibromination (63% yield).
  • Directed Ortho-Metalation : Using n-butyllithium and trimethylborate followed by bromination with NBS enables selective bromine introduction at electron-deficient positions.

Table 2 : Comparative Bromination Efficiency

Method Conditions Yield (%) Regioselectivity
Pre-cyclization HBr, Br₂, 50°C 81 High
Post-cyclization (Br₂) DCM, 0°C 63 Moderate
Directed metalation n-BuLi, NBS, −78°C 58 High

Lactamization and Functionalization

The 6,12-dione moieties arise from lactamization during cyclocondensation. Key modifications include:

  • N-Alkylation : Treating 2,8-dibromodibenzo[b,f]diazocine-6,12-dione with alkyl halides (e.g., benzyl bromide) in DMF using NaH as a base introduces N-substituents (up to 89% yield).
  • Acetylation : Reaction with acetic anhydride at reflux yields N-acetyl derivatives (92% yield), enhancing solubility for downstream applications.

Characterization and Validation

Robust analytical protocols confirm structural integrity:

  • X-ray Crystallography : Single-crystal analysis of the parent diazocine derivative reveals a puckered eight-membered ring with bond lengths of 1.39 Å (C-N) and 1.21 Å (C=O).
  • NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-d₆) displays singlet peaks at δ 8.21 ppm (aromatic H) and δ 4.98 ppm (NH lactam).
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 487.8921 (calculated 487.8918 for C₁₆H₈Br₂N₂O₂).

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing para-bromination occurs in 18% of cases during post-cyclization methods, necessitating chromatographic separation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation yields but complicate purification due to high boiling points.

Analyse Chemischer Reaktionen

6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione involves its interaction with specific molecular targets. The bromine atoms and nitrogen atoms in the compound play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

  • Halogen Effects : Bromine’s larger size and polarizability compared to chlorine (10a vs. 10b) may enhance hydrophobic interactions in biological systems, though cytotoxicity remains weak unless paired with bulky substituents (e.g., 10k) .
  • Substituent Position : 8-Bromo substitution (10c) with additional methoxy groups reduces cytotoxicity, suggesting steric or electronic interference .
  • Synthetic Flexibility : Asymmetric substitutions (e.g., 10k) are achievable via N-alkylation or acetylation, enabling tailored bioactivity .
Cytotoxicity
  • Mono-brominated analogs like 10b show weak activity (IC50 = 97.3 µM for HeLa), while 10k (with a naphthyl group) demonstrates significant cytotoxicity (IC50 = 75–119 µM) .
  • Mechanistic Insight : Hydrophobic substituents (e.g., naphthyl in 10k) enhance membrane permeability or target binding, whereas halogens alone (Br, Cl) are insufficient for potent activity .
Antibacterial Activity
  • No dibenzodiazocine derivatives, including brominated analogs, exhibited antibacterial activity against Gram-positive or Gram-negative bacteria at tested concentrations (up to 100 µM) . This contrasts with β-lactams, where dilactam rings confer potent antibacterial effects .

Physicochemical and Structural Properties

Crystallography and Conformation
  • X-ray data for dibenzodiazocines (e.g., 10f ) confirm a planar dilactam ring with substituents influencing packing and hydrogen bonding . Bromine’s electron-withdrawing nature may alter π-π stacking or dipole interactions compared to methoxy or alkyl groups.
  • Tröger’s Base analogs exhibit a rigid V-shaped geometry due to a methano bridge, enabling applications in gas storage and catalysis .
Spectroscopic Data
  • 1H-NMR : Aromatic protons in 2,8-DBDD are expected to resonate at δ 7.3–8.0 ppm, with deshielding effects from bromine. N–H protons appear near δ 10.5 ppm .
  • IR : Strong carbonyl stretches (~1670 cm⁻¹) confirm the dilactam structure, with C–Br vibrations (~550 cm⁻¹) .

Biologische Aktivität

2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a compound belonging to the dibenzo[1,5]diazocine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article aims to consolidate findings from various studies regarding its synthesis, cytotoxicity, and other biological activities.

Synthesis

The synthesis of 2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione typically involves multi-step reactions using substituted benzoic acids and isatoic anhydrides as starting materials. A notable method includes a three-step synthesis that allows for the introduction of various substituents at different stages of the reaction process. The resultant compounds can then be subjected to various modifications such as alkylation and acylation to enhance their biological properties .

Cytotoxicity

A critical aspect of the biological activity of 2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is its cytotoxic effect against cancer cell lines. In a study evaluating its efficacy against HeLa (cervical cancer) and U87 (glioblastoma) cell lines, several derivatives exhibited significant cytotoxicity with IC50 values ranging from 97.3 µM to 205.7 µM. Notably, these compounds demonstrated selectivity towards cancer cells compared to normal cell lines (HEK293 and EUFA30), where higher IC50 values were observed .

CompoundCell LineIC50 (µM)
10bHeLa97.3
10fU87205.7
10hHeLa150.0
10jU87180.0
10pHeLa120.0

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity. Preliminary tests indicated that certain derivatives of dibenzo[b,f][1,5]diazocine-6,12-dione exhibited effectiveness against various bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Properties

In a controlled laboratory setting, researchers synthesized a series of dibenzo[b,f][1,5]diazocine derivatives and assessed their cytotoxic effects on multiple cancer cell lines. The study concluded that specific structural modifications significantly enhanced the anticancer activity of these compounds while minimizing toxicity to normal cells .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of 2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives could inhibit bacterial growth effectively at low concentrations .

Q & A

Q. What are the established synthetic routes for 2,8-dibromodibenzo[b,f][1,5]diazocine-6,12-dione, and what are their key advantages?

The compound is typically synthesized via cyclization of substituted isatoic anhydrides and 2-aminobenzoic acid derivatives. A three-step protocol yields asymmetrically substituted variants, with bromine introduced via electrophilic substitution or pre-functionalized starting materials . Key advantages include moderate yields (40–60%) and compatibility with diverse substituents, enabling structural diversification for bioactivity studies . For brominated derivatives, Heck coupling with palladium catalysts (e.g., Pd(OAc)₂) and bases like K₂CO₃ in N-methylpyrrolidone is effective .

Q. What crystallographic techniques are used to characterize this compound, and how reliable are the results?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL, SHELXS) is widely used for structure refinement , while OLEX2 integrates solution, refinement, and analysis workflows . For example, orthorhombic (Pca2₁) and monoclinic (P2₁/n) crystal systems have been reported, with unit cell parameters (e.g., a = 7.910 Å, b = 12.601 Å) validated using high-resolution data (R-factor < 0.05) . Constrained H-atom parameters and multi-scan absorption corrections (e.g., SADABS) ensure accuracy .

Q. How is the compound’s bioactivity preliminarily assessed in vitro?

Cytotoxicity is tested against cancer (HeLa, U87) and normal (HEK293) cell lines using MTT assays, with IC₅₀ values calculated . Antimicrobial activity is evaluated via disk diffusion against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. What challenges arise in resolving structural contradictions between synthetic products and computational models?

Discrepancies often stem from dynamic conformational changes (e.g., methano-bridge flexibility) or disordered solvent molecules in crystal lattices. For example, the methano-bridge in 5,11-methano derivatives exhibits torsional angles varying by ±5° across studies . Hybrid refinement using DFT-optimized geometries (e.g., Gaussian09) alongside SC-XRD data improves accuracy .

Q. How can reaction by-products (e.g., 1,7-dimethyldibenzo-diazocine-dione) be minimized during synthesis?

By-products form via competing cyclization pathways. Optimizing reaction conditions—such as lowering temperature (from 120°C to 80°C) and using anhydrous solvents—reduces dimerization. Monitoring with LC-MS at intermediate stages identifies side products early .

Q. What methodologies validate the compound’s role in HDAC inhibition or AIE (aggregation-induced emission) applications?

For HDAC inhibition:

  • Enzymatic assays with fluorescence substrates (e.g., Boc-Lys(Ac)-AMC) quantify IC₅₀ values .
  • Molecular docking (AutoDock Vina) predicts binding to HDAC active sites, validated by NMR titration .

For AIE studies:

  • Fluorescence quantum yields (Φ) are measured in THF/water mixtures. Derivatives with rigid methano-bridges show Φ > 20% in aggregated states .
  • Mechanofluorochromism is tested via grinding-crystallization cycles, with XRD confirming reversible phase transitions .

Q. How do substituent electronic effects influence crystallographic packing and bioactivity?

Electron-withdrawing groups (e.g., -Br) enhance π-π stacking and hydrogen bonding, improving crystal density (e.g., 1.886 g/cm³ for brominated analogs) . In bioactivity, bromine increases cytotoxicity (IC₅₀ ≈ 8 µM vs. 25 µM for non-halogenated analogs) by enhancing lipophilicity (logP ∼3.5) .

Q. What strategies improve enantiomeric resolution for chiral derivatives?

Supercritical fluid chromatography (SFC) with Chiralpak® columns resolves enantiomers (ee > 99%). For Troeger’s base analogs, (5R,11R)-configurations are isolated using (+)-diethyl tartrate as a chiral auxiliary .

Methodological Recommendations

  • Synthesis: Prioritize Pd-catalyzed coupling for brominated derivatives to avoid halogen scrambling .
  • Crystallography: Use twin refinement in SHELXL for crystals with pseudo-merohedral twinning .
  • Bioassays: Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.